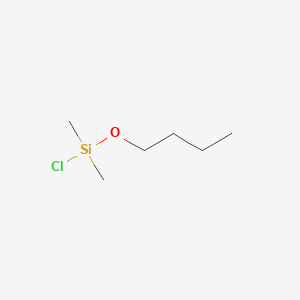
3-Methyl-2-(propan-2-yl)butan-1-ol
Overview
Description
3-Methyl-2-(propan-2-yl)butan-1-ol is an organic compound that is commonly used as a fragrance ingredient . It is also known by its IUPAC name, 3-Methylbutan-2-ol .
Molecular Structure Analysis
The molecular formula of 3-Methyl-2-(propan-2-yl)butan-1-ol is C8H18O . The structure includes a hydroxyl group (OH) attached to a carbon atom, which is characteristic of alcohols .Chemical Reactions Analysis
Alcohols like 3-Methyl-2-(propan-2-yl)butan-1-ol can undergo a variety of chemical reactions. For instance, they can be dehydrated to form alkenes, a process that involves the loss of a water molecule and the formation of a double bond . They can also react with halogens .Scientific Research Applications
Reactivity Studies
The reactivity of unsaturated alcohols like 3-Methyl-2-(propan-2-yl)butan-1-ol is a subject of interest in scientific research . Studies have been conducted on the pyrolysis and oxidation of such unsaturated alcohols . These studies help in understanding the reactivity of these compounds and their behavior under different conditions .
Kinetic Modeling
Kinetic modeling is another area where this compound finds application . The kinetic model developed using the automatic network generation tool “Genesys” has been used to study the reactivity of 3-Methyl-2-(propan-2-yl)butan-1-ol . This helps in understanding the reaction pathways and identifying important reactions .
Thermodynamic Studies
Thermodynamic properties of mixtures containing 3-Methyl-2-(propan-2-yl)butan-1-ol have been studied . These studies focus on the density and viscosity of these mixtures within a certain temperature range . The findings from these studies provide insights into the molecular interactions occurring between 3-Methyl-2-(propan-2-yl)butan-1-ol and short-range 1-alkanol .
Cubic-Plus-Association (CPA) Modeling
The Cubic-Plus-Association (CPA) model has been used to correlate the densities of binary mixtures containing 3-Methyl-2-(propan-2-yl)butan-1-ol . The model has proven effective in correlating the density trends of these mixtures .
Synthesis of Pyranone
3-Methyl-2-(propan-2-yl)butan-1-ol can be used in the production of pyranone . Pyranone is used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Flavor and Fragrance Industry
3-Methyl-2-(propan-2-yl)butan-1-ol finds significant use in the flavor and fragrance industry due to its pleasant aroma . It is a key ingredient in many perfumes and flavorings .
Pharmaceutical Sector
In the pharmaceutical sector, 3-Methyl-2-(propan-2-yl)butan-1-ol is utilized either as a solvent or as an intermediate in drug manufacturing .
Cosmetics and Personal Care Industry
Its role extends to the cosmetics and personal care industry, often used in products as a solvent or fragrance component .
Mechanism of Action
Target of Action
It is known that unsaturated alcohols with a c=c double bond in the β- and γ-positions to the hydroxyl group, such as 3-methyl-2-(propan-2-yl)butan-1-ol, can interact with various biochemical targets .
Mode of Action
The mode of action of 3-Methyl-2-(propan-2-yl)butan-1-ol involves its interaction with these biochemical targets. The compound can undergo pyrolysis and oxidation, leading to changes in its structure and reactivity . The exact nature of these interactions and the resulting changes are subject to ongoing research .
Biochemical Pathways
It is known that the compound can affect the reactivity of unsaturated alcohols, potentially influencing various biochemical pathways .
Pharmacokinetics
Like other similar compounds, it is expected to have specific pharmacokinetic properties that influence its bioavailability .
Result of Action
It is known that the compound has fungicidal activity, indicating that it can have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2-(propan-2-yl)butan-1-ol. For instance, the compound’s reactivity can be affected by temperature and other environmental conditions . Additionally, safety data indicates that the compound is a flammable liquid and vapor, which may influence its stability and efficacy in different environments .
properties
IUPAC Name |
3-methyl-2-propan-2-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-6(2)8(5-9)7(3)4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDEUZERZKYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612760 | |
| Record name | 3-Methyl-2-(propan-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(propan-2-yl)butan-1-ol | |
CAS RN |
18593-92-5 | |
| Record name | 3-Methyl-2-(propan-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-(propan-2-yl)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]-](/img/structure/B3048845.png)
![8-chloro-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B3048847.png)





